(2-Amino-6-fluorophenyl)methanol
Overview
Description
(2-Amino-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H8FNO It consists of a phenyl ring substituted with an amino group at the 2-position, a fluorine atom at the 6-position, and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-fluorophenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-6-fluorophenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) in ethanol (EtOH). Another method involves the use of sodium borohydride (NaBH4) as a reducing agent in ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of reducing agent and solvent can vary depending on the desired yield and purity of the final product. Common industrial methods may include catalytic hydrogenation or chemical reduction using sodium borohydride.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: (2-Amino-6-fluorophenyl)aldehyde or (2-Amino-6-fluorophenyl)carboxylic acid.
Reduction: (2-Amino-6-fluorophenyl)methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-6-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-6-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The hydroxymethyl group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-6-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(2-Amino-6-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
(2-Amino-6-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(2-Amino-6-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound in the design of pharmaceuticals and other specialized applications.
Biological Activity
(2-Amino-6-fluorophenyl)methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring with an amino group and a hydroxymethyl group, which contribute to its biological activity. The molecular formula is and it has a CAS number of 221285-25-2.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has been studied for its potential to inhibit bacterial growth, especially against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity and influencing metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:
- Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
- Fluorine Substitution : The presence of the fluorine atom can improve the compound's metabolic stability and selectivity towards biological targets .
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Klebsiella pneumoniae | 128 µg/mL |
These findings suggest that the compound has promising antimicrobial properties, warranting further exploration for therapeutic applications .
Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the compound could enhance its potency:
Compound Variant | IC50 (µM) | Observations |
---|---|---|
Original Compound | 15 | Moderate activity |
Variant with Hydroxyl | 5 | Enhanced activity |
Fluorine Substituted | 10 | Retained significant activity |
The introduction of additional functional groups was found to improve cytotoxicity, indicating that further optimization could yield more potent derivatives .
Properties
IUPAC Name |
(2-amino-6-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBLZACTWWFAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467941 | |
Record name | (2-Amino-6-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221285-25-2 | |
Record name | (2-Amino-6-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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